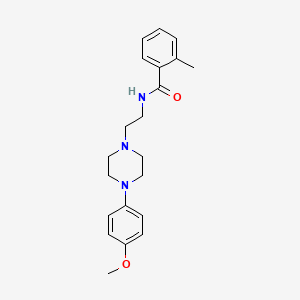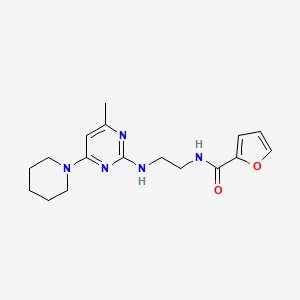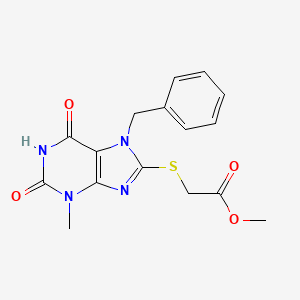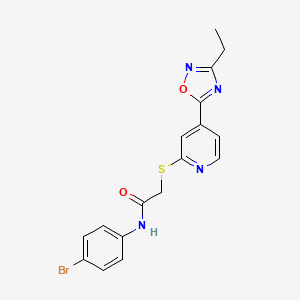
5-methyl-N~4~-(1,3-thiazol-2-yl)-3,4-isoxazoledicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole derivatives are a core structural motif present in a wide range of natural products . They have a wide range of medicinal and biological properties .
Synthesis Analysis
Thiazole derivatives can be synthesized via various methods. For instance, one method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of thiazole derivatives can be complex and varies depending on the specific compound. The structure is typically confirmed based on spectral data, elemental analyses, and alternative synthetic routes .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives can be diverse. For example, the reaction of 2- (4- (1- (2- (4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile yields 5-amino-2- (2- (1- (4- (1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7 H -pyrano [2,3- d ]thiazole-6-carbonitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary widely. For example, some compounds are solid at room temperature .Applications De Recherche Scientifique
Molecular Interactions and Biological Implications
Studies on molecules with structural similarities to 5-methyl-N4-(1,3-thiazol-2-yl)-3,4-isoxazoledicarboxamide, such as thiazole and isoxazole derivatives, indicate significant biological activities that could have implications for therapeutic use. For instance, thiazolides, a class of thiazole-derived compounds, demonstrate a broad spectrum of antimicrobial activities against intestinal protozoa, bacteria, and viruses. These activities suggest potential applications in treating infections and associated diseases (Esposito et al., 2005). Moreover, thiazolides have been investigated for their anti-cancer properties, particularly in inducing apoptosis in colorectal tumor cells, highlighting another critical area of application (Brockmann et al., 2014).
Anticancer and Antimicrobial Potentials
The synthesis and evaluation of novel benzodifuranyl, thiazolopyrimidines, and related compounds have shown promising results as anti-inflammatory, analgesic, and anticancer agents. These findings underscore the potential therapeutic applications of compounds with thiazole derivatives in managing pain, inflammation, and various types of cancer (Abu‐Hashem et al., 2020). Another study on thiazole-based 1,3,4-oxadiazoles heterocycles indicates significant antibacterial and antifungal activities, offering insights into the development of new antimicrobial agents (Desai et al., 2016).
Synthesis and Material Science Applications
In material science, the synthesis and characterization of polymers containing imidazole and isoxazole rings have been explored for their unique properties, such as intramolecular hydrogen bonding and constitutional isomerism. Such studies provide a foundation for developing new materials with potential applications in various industries, including pharmaceuticals, biotechnology, and nanotechnology (Bouck & Rasmussen, 1993).
Mécanisme D'action
Target of Action
It’s known that zinc transporters play a crucial role in regulating cellular zinc balance and subcellular zinc distributions . The discoveries of two complementary families of mammalian zinc transporters (ZnTs and ZIPs) have spurred much speculation on their metal selectivity and cellular functions .
Mode of Action
Zinc transporters are known to control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways .
Biochemical Pathways
Zinc ions control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways . These pathways include those involved in proliferation, apoptosis, and antioxidant defenses .
Pharmacokinetics
It’s known that absorption, distribution, metabolism, excretion, and toxicity (admet) of chemicals should be evaluated as early as possible . ADMETlab 2.0 is a tool used for systematic evaluation of ADMET properties, as well as some physicochemical properties and medicinal chemistry friendliness .
Result of Action
Zinc transporters play a central role in regulating cellular zinc balance and subcellular zinc distributions . The discoveries of two complementary families of mammalian zinc transporters (ZnTs and ZIPs) have spurred much speculation on their metal selectivity and cellular functions .
Action Environment
Environmental factors with epigenetic effects include behaviors, nutrition, and chemicals and industrial pollutants . Epigenetic mechanisms are also implicated during development in utero and at the cellular level, so environmental exposures may harm the fetus by impairing the epigenome of the developing organism to modify disease risk later in life .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-4-N-(1,3-thiazol-2-yl)-1,2-oxazole-3,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3S/c1-4-5(6(7(10)14)13-16-4)8(15)12-9-11-2-3-17-9/h2-3H,1H3,(H2,10,14)(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSKIHCDHQSZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)N)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-N4-(thiazol-2-yl)isoxazole-3,4-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-4-[2-(cyclopentylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide](/img/structure/B2554727.png)

![(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2554729.png)
![1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B2554730.png)
![N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2554734.png)


![3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid](/img/structure/B2554737.png)





